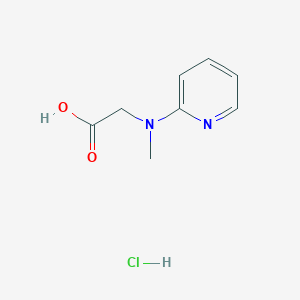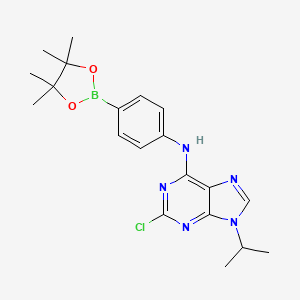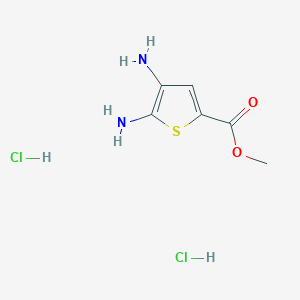
2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride
Overview
Description
2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride is a chemical compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is available for scientific research at MilliporeSigma .
Synthesis Analysis
The synthesis of 2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used include functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride is represented by the Inchi Code: 1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H .Physical And Chemical Properties Analysis
2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride appears as a white or gray crystalline powder. It has a melting point of 135 °C (dec.) (lit.) . Its molecular weight is 239.1 .Scientific Research Applications
-
- Application Summary : Pyridinium salts, which include structures similar to “2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride”, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures would depend on the context in which these pyridinium salts are being used. They could be used in the synthesis of other complex organic compounds, as ionic liquids, as ylides, and in biological issues related to gene delivery .
-
- Application Summary : Compounds similar to “2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride” have shown anti-inflammatory and analgesic activities .
- Methods of Application/Experimental Procedures : These compounds could be used in the synthesis of drugs with anti-inflammatory and analgesic activities .
- Results/Outcomes : The results or outcomes would be the successful synthesis of a drug with desired therapeutic effects .
-
- Application Summary : Pyridinium salts, which include structures similar to “2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride”, have been highlighted for their importance as pyridinium ionic liquids .
- Methods of Application/Experimental Procedures : These compounds could be used in the synthesis of ionic liquids .
- Results/Outcomes : The results or outcomes would be the successful synthesis of the desired ionic liquids .
-
- Application Summary : Pyridinium salts, which include structures similar to “2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride”, have been highlighted for their applications as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .
- Methods of Application/Experimental Procedures : These compounds could be used in the synthesis of drugs with these activities .
- Results/Outcomes : The results or outcomes would be the successful synthesis of a drug with desired therapeutic effects .
-
- Application Summary : Pyridinium salts, which include structures similar to “2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride”, have been highlighted for their applications in materials science and biological issues related to gene delivery .
- Methods of Application/Experimental Procedures : These compounds could be used in the synthesis of materials or in gene delivery procedures .
- Results/Outcomes : The results or outcomes would be the successful synthesis of the desired materials or the successful delivery of genes .
properties
IUPAC Name |
2-[methyl(pyridin-2-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10(6-8(11)12)7-4-2-3-5-9-7;/h2-5H,6H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAXFKVLXILFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=CC=CC=N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(pyridin-2-yl)amino)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)






![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)


![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1429404.png)